molecular formula C65H89GaN14O18S2 B10817619 Edotreotide Gallium Ga-68 CAS No. 2101630-92-4

Edotreotide Gallium Ga-68

Cat. No.: B10817619
CAS No.: 2101630-92-4
M. Wt: 1486.5 g/mol
InChI Key: PZBPHYLKIMOZPR-FIYGWYQWSA-K
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Description

Edotreotide gallium Ga-68 is a radiopharmaceutical compound approved for use as a diagnostic agent in positron emission tomography (PET) . It is indicated for the localization of somatostatin receptor-positive neuroendocrine tumors (NETs) in both adult and pediatric patients . This product is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic human use. The core value of this compound for researchers lies in its targeted mechanism of action. The compound is an 8-amino acid peptide that is conjugated to the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is labeled with the radioactive isotope Gallium-68 . It functions as a ligand with a high affinity for somatostatin receptors, particularly the somatostatin receptor type 2 (SSTR2) . Upon binding to these receptors, which are often overexpressed on certain tumor cells, the Ga-68 isotope emits positrons that are detected by PET scanners, enabling precise non-invasive imaging . The pharmacological profile of this compound makes it an excellent tool for preclinical and diagnostic research. It demonstrates rapid uptake, reaching 80% activity in tumors within 30 minutes, with peak activity occurring approximately 70 minutes post-injection . The compound is largely unmetabolized in the body and is cleared predominantly via the renal system, with about 16% of the dose eliminated in urine within 2 hours . Its radioactive half-life is 68 minutes, which is practical for imaging protocols while minimizing prolonged exposure . Researchers are advised to ensure proper handling and disposal procedures for radioactive materials are followed.

Properties

Key on ui mechanism of action

Edotreotide gallium Ga-68 binds to somatostatin receptors, with higher affinity for somatostatin receptor type 2, where it emits beta particle radiation for detection by positron emission tomography (PET).

CAS No.

2101630-92-4

Molecular Formula

C65H89GaN14O18S2

Molecular Weight

1486.5 g/mol

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+)

InChI

InChI=1S/C65H92N14O18S2.Ga/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1-2

InChI Key

PZBPHYLKIMOZPR-FIYGWYQWSA-K

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[68Ga+3]

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Ga+3]

Origin of Product

United States

Synthesis and Radiochemical Development of Gallium 68 Edotreotide Analogs

Gallium-68 Radionuclide Production for Radiopharmaceutical Precursors

The availability of ⁶⁸Ga is a critical first step in the synthesis of ⁶⁸Ga-edotreotide. Two primary methods are employed for its production: Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator systems and cyclotron-based production.

Germanium-68/Gallium-68 Generator Systems: Elution and Precursor Quality Control Methodologies

The ⁶⁸Ge/⁶⁸Ga generator is a widely used source of ⁶⁸Ga, offering the convenience of an on-site, long-term supply without the need for a cyclotron. nih.gov The generator contains the parent radionuclide, ⁶⁸Ge, which has a half-life of 270.95 days and decays to the daughter radionuclide, ⁶⁸Ga. nih.govfrontiersin.org This secular equilibrium allows for a continuous and reliable source of ⁶⁸Ga. frontiersin.org

The ⁶⁸Ge is immobilized on a solid matrix, typically a small chromatographic column, within a shielded container. nih.gov Various materials have been used for the column matrix, including inorganic materials like titanium dioxide (TiO₂) and tin dioxide (SnO₂), as well as organic polymers. nih.gov The elution process involves passing a solution, most commonly dilute hydrochloric acid (HCl), through the column to selectively release the ⁶⁸Ga as [⁶⁸Ga]GaCl₃, while the ⁶⁸Ge remains bound to the matrix. frontiersin.orgmdpi.com For example, some systems utilize 0.05N HCl for efficient elution. nih.gov The entire process can often be automated to enhance efficiency and radiation safety. ezag.com

Quality control of the generator eluate is paramount to ensure the purity and efficacy of the final radiopharmaceutical. Key quality control parameters include:

⁶⁸Ga Elution Yield: This measures the percentage of available ⁶⁸Ga that is successfully eluted from the generator. Over a 12-month period, elution yields can average around 80%, with a range of approximately 72% to 95%. nih.govsnmjournals.org

⁶⁸Ge Breakthrough: This refers to the amount of the long-lived parent radionuclide, ⁶⁸Ge, that leaches into the eluate. It is a critical safety parameter, and regulatory limits are stringent, often requiring it to be less than 0.001%. nih.govnih.gov Some generator designs have demonstrated exceptionally low breakthrough, decreasing over time to as low as 0.001%. nih.govsnmjournals.org

Metallic Impurities: The presence of other metal ions (e.g., Zn²⁺, Fe³⁺, Ti⁴⁺) in the eluate can compete with ⁶⁸Ga during the chelation process, reducing the radiolabeling efficiency. nih.govmdpi.com Therefore, the eluate must be free of significant metallic impurities. Some generator systems are specifically designed to produce metal-free ⁶⁸GaCl₃. nih.gov

Radiochemical Purity: This ensures that the ⁶⁸Ga is in the desired chemical form ([⁶⁸Ga]Ga³⁺) for subsequent labeling reactions. Techniques like radio-HPLC are used to confirm purity, which should typically be greater than 98%. nih.gov

Post-elution purification steps, such as using cation exchange resins, can be employed to further concentrate the ⁶⁸Ga and remove any residual impurities, ensuring a high-quality precursor for radiolabeling. researchgate.net

Cyclotron-Based Gallium-68 Production Methods: Targetry and Radiochemical Separation

An alternative to generator systems is the direct production of ⁶⁸Ga using a medical cyclotron. nih.gov This method is gaining traction due to the increasing demand for ⁶⁸Ga and the limitations of generator supply. asme.org The most common nuclear reaction for this process is the proton bombardment of an enriched zinc-68 (⁶⁸Zn) target: ⁶⁸Zn(p,n)⁶⁸Ga. nih.govnih.gov

Two main types of targets are used:

Solid Targets: Enriched ⁶⁸Zn is electroplated onto a solid backing. This method can produce large quantities of ⁶⁸Ga, potentially up to several hundred gigabecquerels (GBq) per run. frontiersin.orgasme.org However, it involves more complex infrastructure for target preparation, transfer, and processing. frontiersin.org

Liquid Targets: A solution of a ⁶⁸Zn salt, such as [⁶⁸Zn]Zn(NO₃)₂, is irradiated. snmjournals.org This approach simplifies the transfer and processing of the irradiated material but generally yields lower amounts of ⁶⁸Ga compared to solid targets. asme.orgamazonaws.com

Following irradiation, the ⁶⁸Ga must be chemically separated from the unreacted ⁶⁸Zn target material and any co-produced radionuclide impurities, such as ⁶⁶Ga and ⁶⁷Ga. nih.gov This is typically achieved through chromatographic techniques. For instance, the dissolved target material can be passed through a resin, like AG-50W-X8, which separates the zinc and elutes the [⁶⁸Ga]GaCl₃ in an acidic solution. nih.gov The entire process, from irradiation to purification and labeling, can be automated. snmjournals.orgamazonaws.com

Comparative Analysis of Gallium-68 Production Routes for Radiopharmaceutical Applications

Both ⁶⁸Ge/⁶⁸Ga generators and cyclotrons offer viable routes to produce ⁶⁸Ga for radiopharmaceuticals, each with distinct advantages and disadvantages.

Feature⁶⁸Ge/⁶⁸Ga GeneratorCyclotron Production
Accessibility High; does not require a cyclotron, suitable for smaller facilities. nih.govLower; requires access to a medical cyclotron. nih.gov
Activity Output Limited by the size of the generator; elution yields decrease over time. nih.govasme.orgPotentially much higher, especially with solid targets, capable of producing large batches. frontiersin.orgnih.gov
Convenience Simple "elute-and-use" process, often automated. nih.govezag.comMore complex process involving target preparation, irradiation, and chemical separation. frontiersin.orgnih.gov
Key Impurity ⁶⁸Ge breakthrough is a primary concern. nih.govnih.govCo-production of ⁶⁶Ga and ⁶⁷Ga isotopes. nih.gov
Cost Initial cost of the generator, which has a limited shelf-life of about a year. frontiersin.orgHigh initial investment for the cyclotron, but potentially lower cost per dose with high production volumes. nih.gov
Regulatory Well-established, with pharmacopoeial monographs for generator-produced ⁶⁸Ga. amazonaws.comEvolving regulatory landscape to accommodate cyclotron-produced ⁶⁸Ga. amazonaws.com

Studies have shown that ⁶⁸Ga produced from both generators and cyclotrons can be used to synthesize radiopharmaceuticals of equivalent quality and clinical efficacy. nih.gov The choice of production method often depends on the specific needs and resources of the production facility, including patient volume, access to a cyclotron, and economic considerations. asme.orgnih.gov

Chelator Ligand Design and Gallium-68 Coordination Chemistry

The stable incorporation of the ⁶⁸Ga³⁺ ion into the edotreotide (B1671108) peptide is facilitated by a bifunctional chelator. This molecule serves two critical functions: it binds tightly to the radiometal and provides a reactive group for covalent attachment to the targeting biomolecule. mdpi.com

Design and Synthesis of Bifunctional Chelators for Somatostatin (B550006) Analogs

Edotreotide is a somatostatin analog, a peptide that mimics the natural hormone somatostatin and binds to its receptors, which are often overexpressed on neuroendocrine tumors. drugcentral.org The bifunctional chelator is conjugated to the peptide, creating a precursor molecule ready for radiolabeling. A widely used chelator for this purpose is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). drugcentral.orgdrugbank.com

Comparative Evaluation of Macrocyclic and Acyclic Chelators for Gallium-68 Complexation Efficiency

The efficiency of ⁶⁸Ga complexation depends heavily on the structure of the chelator. Chelators are broadly classified as macrocyclic or acyclic. mdpi.com

Macrocyclic Chelators: These are cyclic molecules that pre-organize their donor atoms to form a cavity suitable for binding a metal ion. DOTA and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) are common examples. rsc.orgmdpi.com While DOTA forms a stable complex with Ga³⁺, the labeling reaction often requires heating (e.g., 80-100°C) and acidic conditions (pH ~4-5) to achieve high radiochemical yields. snmjournals.orgrsc.org This is because the large DOTA macrocycle is not perfectly sized for the Ga³⁺ ion. mdpi.com NOTA, being a smaller macrocycle, can complex ⁶⁸Ga more efficiently at room temperature, though still under acidic conditions. rsc.org

Acyclic Chelators: These are open-chain molecules that offer more flexibility in coordinating with the metal ion. mdpi.com Examples include desferrioxamine-B (DFO), N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED), and tris(hydroxypyridinone) (THP) chelators. nih.govkcl.ac.uk Many acyclic chelators can rapidly and efficiently complex ⁶⁸Ga at room temperature and near-neutral pH. nih.govkcl.ac.uk For instance, THP and DFO have been shown to be highly effective ⁶⁸Ga³⁺ chelators at near-neutral pH and 25°C, achieving near-quantitative radiochemical yields even at very low chelator concentrations. nih.govkcl.ac.ukrsc.org

The choice between a macrocyclic and an acyclic chelator involves a trade-off between the kinetic inertness of the resulting complex (often higher for macrocycles) and the mildness of the required labeling conditions (often better for acyclic chelators). mdpi.comrsc.org

Interactive Data Table: Comparison of ⁶⁸Ga Radiolabeling Efficiency for Various Chelators

The following table summarizes the radiochemical yields (RCY) for different chelators under various conditions.

Data derived from studies comparing chelator performance. rsc.orgnih.govkcl.ac.uk

This detailed understanding of radionuclide production and chelation chemistry is fundamental to the successful development and application of ⁶⁸Ga-edotreotide and its analogs in molecular imaging.

Optimization of Radiolabeling Reaction Parameters: Influence of pH, Temperature, and Ligand Concentration

The successful radiolabeling of edotreotide with Ga-68 is highly dependent on the precise control of several reaction parameters. The optimization of these factors is crucial for achieving high radiochemical yield and purity.

pH: The pH of the reaction mixture is a critical determinant for the efficient complexation of the Ga-68 ion with the DOTA chelator of edotreotide. Optimal chelation of the Ga³⁺ ion with the DOTA macrocycle typically occurs in a pH range of 3 to 4. nih.gov Studies have demonstrated that a pH of 3.0 can lead to maximum radiolabeling yield. nih.gov Acetate (B1210297) buffer is often preferred over HEPES buffer for pH adjustment, as acetate is pharmacologically harmless and does not necessitate an additional purification step. nih.gov

Temperature: Reaction temperature significantly influences the kinetics of the radiolabeling process. Heating is generally required to achieve high incorporation of Ga-68. Research indicates that heating at temperatures around 95°C to 100°C is effective. nih.govmdpi.com For instance, a study on a kit-based formulation found that heating at 100°C for 10 minutes was optimal. nih.gov Another automated synthesis protocol utilized a labeling temperature of 95°C for 15 minutes. mdpi.com

Ligand Concentration: The concentration of the edotreotide precursor is another key factor. A sufficient concentration of the ligand is necessary to ensure efficient capturing of the Ga-68 radionuclide. However, the use of higher concentrations of the precursor can lead to lower specific activity of the final product. The goal is to find a balance that ensures high radiochemical yield while maintaining a clinically relevant specific activity. The use of post-elution concentration methods for the Ga-68 eluate allows for a reduction in the required amount of the ligand precursor, leading to faster reaction times and higher specific activity. nih.gov

The following table summarizes the optimized parameters from a study on a kit-based formulation of a Ga-68 labeled peptide analog. nih.gov

ParameterOptimized Value
pH 3.0 (using acetate buffer)
Temperature 100°C
Heating Time 10 minutes
Reaction Volume 2.5 mL - 5.1 mL

Methodologies for Assessment of Radiochemical Yield and Purity

Ensuring the quality of Gallium-68 edotreotide for clinical use necessitates rigorous assessment of its radiochemical yield and purity. Several analytical techniques are employed for this purpose.

Radiochemical Yield: The radiochemical yield is a measure of the efficiency of the radiolabeling reaction, representing the percentage of the initial Ga-68 activity that has been successfully incorporated into the edotreotide molecule. It is typically determined by measuring the activity of the final purified product and comparing it to the initial activity of the Ga-68 used in the synthesis.

Radiochemical Purity: Radiochemical purity refers to the proportion of the total radioactivity in the final product that is present in the desired chemical form, i.e., [⁶⁸Ga]Ga-edotreotide. Impurities can include free (uncomplexed) Ga-68 and colloidal Ga-68. The European Pharmacopoeia specifies a radiochemical purity of greater than 91% for Gallium (⁶⁸Ga) edotreotide injection. nih.govjove.com

Commonly used methods for assessing radiochemical purity include:

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is considered the gold standard for determining radiochemical purity. nih.gov It allows for the separation and quantification of the radiolabeled peptide from impurities. A typical HPLC system uses a C18 column with a gradient mobile phase. mdpi.comup.ac.za The retention time of [⁶⁸Ga]Ga-edotreotide is compared to that of a non-radioactive standard to confirm its identity. nih.gov

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster method for routine quality control. nih.govcore.ac.uk Different solvent systems are used to separate [⁶⁸Ga]Ga-edotreotide from impurities like free Ga-68 and colloidal Ga-68. For instance, a common method uses ITLC-SG strips with a mobile phase of 1 M ammonium (B1175870) acetate/methanol (1:1 v/v) to separate colloidal Ga-68 (Rf 0-0.1) from the labeled peptide (Rf 0.8-1.0). nih.govcore.ac.uk Another system using 0.1 M sodium citrate (B86180) can separate free Ga-68. up.ac.za Recent studies have focused on optimizing TLC methods to reduce the analysis time while maintaining reliability. nih.gov

The following table presents a comparison of radiochemical purity results obtained by different methods in a validation study of a related Ga-68 DOTA-peptide. nih.gov

BatchHPLC-measured RCP (%)ITLC-measured RCP (%)
199.45>99
299.78>99
399.75>99

In Vitro Radiochemical Stability Profiles of Gallium-68 Chelates in Diverse Media

The stability of the Gallium-68 edotreotide complex is crucial to ensure that the radiopharmaceutical remains intact from the time of preparation until it reaches its target in the body. In vitro stability studies are performed to evaluate the integrity of the radiolabeled compound in various physiological and non-physiological media over time.

These studies typically involve incubating the final radiopharmaceutical product in different media at physiological temperature (37°C) and analyzing its radiochemical purity at various time points. Common media used for stability testing include:

Saline: To assess stability in a simple isotonic solution.

Human Serum or Plasma: To evaluate stability in the presence of plasma proteins and other biological components.

Phosphate-Buffered Saline (PBS): A commonly used buffer that mimics physiological pH.

Research has shown that [⁶⁸Ga]Ga-edotreotide is stable for several hours post-synthesis. mums.ac.irresearchgate.net A study on a kit-based formulation of a similar Ga-68 peptide found it to be stable in the vehicle for up to 3 hours. nih.gov Another study demonstrated that [⁶⁸Ga]Ga-edotreotide remained stable even when stored at elevated temperatures (up to 50°C) for up to 4 hours, which is important for transportation purposes. researchgate.net The stability of the final formulated product is often monitored using radio-HPLC, with samples analyzed at different time points, typically up to at least 4 hours at room temperature. d-nb.info

Automated Radiosynthesis and Kit Formulation for Gallium-68 Edotreotide Analogs

The increasing clinical demand for Gallium-68 labeled radiopharmaceuticals has driven the development of automated synthesis modules and kit-based formulations to streamline production, improve reproducibility, and enhance radiation safety.

Development and Validation of Automated Synthesis Modules for Radiopharmaceutical Production

Automated synthesis modules are robotic systems designed to perform the entire radiolabeling process, from the elution of the Ga-68 generator to the final purification and formulation of the radiopharmaceutical. nih.govnih.gov These modules offer several advantages over manual synthesis, including:

Increased Reproducibility and Reliability: Automation minimizes human error, leading to more consistent product quality. nih.gov

Reduced Radiation Exposure to Operators: The entire process is performed within a shielded environment. iaea.org

Compliance with Good Manufacturing Practices (GMP): Automated systems often include features like audit trails and data logging, which are essential for GMP compliance. nih.gov

Several commercial automated synthesis modules are available, often utilizing single-use, sterile cassettes containing all the necessary reagents for a specific synthesis. nih.govnih.gov The validation of these automated processes involves performing multiple consecutive production runs to demonstrate that the method is reproducible and consistently yields a product that meets all quality specifications. nih.govresearchgate.net Studies have shown high success rates (e.g., 95%) with fully automated in-house production of Ga-68 DOTA-peptides. jove.com

Strategies for the Formulation of Kit-Based Radiopharmaceutical Preparations

Kit-based formulations offer a convenient and user-friendly approach to the preparation of Gallium-68 edotreotide, making it accessible to hospitals and clinics without extensive radiochemistry infrastructure. nih.govfrontiersin.org A typical kit for [⁶⁸Ga]Ga-edotreotide contains a sterile, lyophilized powder of the edotreotide precursor and a separate vial of reaction buffer. europa.eumedicines.org.uk

The development of a robust kit formulation involves several key considerations:

Lyophilization: The precursor peptide is often lyophilized (freeze-dried) to ensure long-term stability. nih.gov Excipients like trehalose (B1683222) may be included to facilitate this process. nih.gov

Buffer System: The kit must contain a suitable buffer to adjust the pH of the Ga-68 eluate to the optimal range for labeling. frontiersin.org The type and amount of buffer may be tailored to specific Ga-68 generators, which can have different eluent acidities. frontiersin.org

Ease of Use: The procedure for radiolabeling using the kit should be simple and require minimal manipulation to reduce the risk of error and radiation exposure. europa.eu

Commercial kits, such as SomaKit TOC®, are designed for easy reconstitution with the eluate from a Ga-68 generator, followed by a heating step to produce the final radiopharmaceutical. europa.eueuropa.eu

Implementation of Quality Assurance and Control Protocols in Radiopharmaceutical Manufacturing

A robust quality assurance (QA) and quality control (QC) system is mandatory for the manufacturing of any radiopharmaceutical intended for human use, including Gallium-68 edotreotide. This ensures that each batch of the product is safe, effective, and of high quality.

Quality Assurance (QA): QA encompasses all the planned and systematic actions necessary to provide adequate confidence that a product will satisfy the given requirements for quality. This includes adherence to Good Manufacturing Practices (GMP) or Good Radiopharmacy Practice (GRPP). nih.goviaea.org

Quality Control (QC): QC involves the testing of the final radiopharmaceutical product to ensure it meets predefined specifications before it is released for clinical use. The European Pharmacopoeia provides a monograph for Gallium (⁶⁸Ga) edotreotide injection, which outlines the required QC tests and their acceptance criteria. nih.govjove.com

The key QC tests for [⁶⁸Ga]Ga-edotreotide include:

TestSpecification (based on European Pharmacopoeia)Method
Appearance Clear and colorless solutionVisual Inspection
pH 4.0 - 8.0pH meter or pH-strips
Radiochemical Purity > 91%HPLC, TLC
Radionuclidic Purity (⁶⁸Ge breakthrough) < 0.001%Gamma Spectrometry
Sterility SterileMembrane Filtration/Incubation
Bacterial Endotoxins < 175 IU/V (V = max. recommended volume)Limulus Amebocyte Lysate (LAL) test
Residual Solvents (e.g., Ethanol) < 10% v/vGas Chromatography (GC)

Table data sourced from multiple references. nih.govjove.comnih.govresearchgate.net

Molecular and Cellular Pharmacology of Gallium 68 Edotreotide Analogs

Somatostatin (B550006) Receptor Subtype Binding Characteristics

The diagnostic and therapeutic efficacy of Ga-68 edotreotide (B1671108) is fundamentally linked to its specific binding to somatostatin receptors. patsnap.com This section explores the quantitative analysis of its binding affinity, particularly to SSTR2, and its broader binding profile across other SSTR subtypes.

Quantitative Analysis of Somatostatin Receptor Type 2 (SSTR2) Binding Affinity

Ga-68 edotreotide exhibits a high affinity for the somatostatin receptor subtype 2 (SSTR2). patsnap.com This strong and specific binding is the cornerstone of its clinical utility in imaging SSTR2-positive tumors. patsnap.comradiopharmaceuticals.info The complexation of edotreotide (also known as DOTA-TOC) with gallium significantly enhances its affinity for SSTR2. mdpi.com

Research has quantified this binding affinity using metrics such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). For instance, Ga-68 edotreotide demonstrates a high binding affinity for SSTR2 with a reported Ki value of 2.5 ± 0.5 nanomolar. radiopharmaceuticals.infofda.gov Another study reported an IC50 value of 2.5 ± 0.5 nM for [68Ga]Ga-DOTA-TOC, a significant increase in affinity compared to the non-radiolabeled DOTA-TOC (IC50 of 14 ± 2.6 nM). mdpi.com

Table 1: SSTR2 Binding Affinity of Edotreotide Analogs

CompoundBinding Affinity MetricValue (nM)
[68Ga]Ga-DOTA-TOCKi2.5 ± 0.5 radiopharmaceuticals.infofda.gov
[68Ga]Ga-DOTA-TOCIC502.5 ± 0.5 mdpi.com
DOTA-TOCIC5014 ± 2.6 mdpi.com
[68Ga]Ga-DOTATATEIC50Data not available
[68Ga]Ga-DOTANOCIC50Data not available

This table presents the binding affinities of different edotreotide analogs to the SSTR2 receptor. The lower the value, the higher the binding affinity.

Investigation of Binding Profiles to Other Somatostatin Receptor Subtypes (SSTR1, SSTR3, SSTR4, SSTR5)

While the primary target of Ga-68 edotreotide is SSTR2, its interaction with other somatostatin receptor subtypes has also been investigated. europa.eusemnim.esnih.gov In vitro studies have shown that Ga-68 edotreotide binds with high affinity mainly to SSTR2, but also demonstrates a lesser degree of binding to SSTR5. europa.eu Other analogs, such as 68Ga-DOTA-NOC, exhibit a broader binding profile with high affinity for SSTR2, SSTR3, and SSTR5. semnim.esnih.gov In contrast, 68Ga-DOTA-TATE predominantly binds to SSTR2. semnim.esnih.gov

Table 2: Somatostatin Receptor Subtype Binding Profile of Gallium-68 Labeled Somatostatin Analogs

RadiopharmaceuticalSSTR1 AffinitySSTR2 AffinitySSTR3 AffinitySSTR4 AffinitySSTR5 Affinity
68Ga-DOTATOC (Edotreotide) LowHigh mdpi.comeuropa.euLowLowModerate europa.eusemnim.es
68Ga-DOTATATE LowVery High nih.govLowLowLow
68Ga-DOTANOC LowHigh semnim.esnih.govHigh semnim.esnih.govLowHigh semnim.esnih.gov

This interactive table summarizes the relative binding affinities of different Ga-68 labeled somatostatin analogs to the five somatostatin receptor subtypes.

Mechanisms of Cellular Uptake and Internalization

The accumulation of Ga-68 edotreotide within tumor cells is a critical step for successful PET imaging. This process is primarily driven by receptor-mediated endocytosis following the binding of the radiopharmaceutical to SSTRs on the cell surface.

In Vitro Receptor-Mediated Endocytosis Studies in Relevant Cell Lines

Upon binding to SSTR2, Ga-68 edotreotide is internalized by the tumor cells. patsnap.com This process of receptor-mediated endocytosis has been studied in various relevant cell lines. For instance, studies using AR42J cells, which are rat pancreatic cells with physiological expression of rat CCK2R (a receptor that can be targeted by some somatostatin analogs), have demonstrated high receptor-specific cell internalization of Ga-68 labeled peptides. mdpi.com In one study with a different Ga-68 labeled minigastrin analog, an internalized fraction of approximately 40% was observed in AR42J cells. mdpi.com Another study using A431-CCK2R cells, which are engineered to express human CCK2R, showed an even higher internalized fraction of about 47%. mdpi.com This internalization process allows for the accumulation and retention of the radioactive Ga-68 isotope within the target cells, leading to a strong signal during PET imaging. patsnap.com

Characterization of Non-Receptor Mediated Uptake Mechanisms and Specificity Assessment

While receptor-mediated endocytosis is the primary mechanism of uptake, the potential for non-receptor mediated uptake is an important consideration for assessing the specificity of Ga-68 edotreotide. The in vivo binding of gallium (68Ga) edotreotide to structures or receptors other than SSTRs remains largely unknown. europa.eu However, the high affinity and specificity of Ga-68 edotreotide for SSTR2 suggest that non-specific uptake is minimal. patsnap.commdpi.com The rapid clearance of the agent from the blood further supports its specific targeting. europa.eu

Evaluation of Receptor Blocking Strategies in Cellular Models

To confirm the specificity of Ga-68 edotreotide binding and uptake, receptor blocking studies are employed in cellular models. In these experiments, the cells are pre-treated with a non-radioactive somatostatin analog, which binds to and saturates the SSTRs. Subsequent administration of Ga-68 edotreotide results in significantly reduced uptake, demonstrating that the binding is indeed receptor-specific. For example, in studies with A431-CCK2R cells, treatment with pentagastrin, which blocks the specific receptor interaction, resulted in a significant reduction of the internalized fraction of a Ga-68 labeled analog. mdpi.com Similarly, discontinuing therapy with somatostatin analogues before PET imaging is recommended to avoid potential SSTR blockade and ensure optimal tumor visualization. semnim.es Some evidence also suggests that corticosteroids can lead to a down-regulation of SSTR2, potentially reducing the uptake of Ga-68 edotreotide. europa.eu

Structure-Activity Relationship Studies of Peptide Analogs

Influence of Peptide Sequence Modifications on Receptor Interaction and Selectivity

Key modifications often involve amino acid substitutions, cyclization, and multimerization. researchgate.net For instance, substituting the phenylalanine at position 3 of octreotide (B344500) with tyrosine creates edotreotide (also known as Tyr3-octreotide or TOC), which alters its binding characteristics. nih.gov

Studies have shown that even subtle changes can significantly impact receptor affinity and selectivity. For example, introducing D-3-(2-thienyl)alanine (Dfp) at different positions in the somatostatin sequence has been shown to modulate binding to somatostatin receptor subtypes (SSTRs). Introduction at position 7 increased binding affinity to SSTR2 and SSTR3, while placement at position 6 or 11 resulted in high and selective binding to SSTR2. researchgate.net

The affinity for different SSTR subtypes is a crucial factor. SSTR2 is the most frequently overexpressed subtype in neuroendocrine tumors (NETs). mdpi.com Therefore, many analogs are designed to have a high affinity for SSTR2. mdpi.compatsnap.com Edotreotide itself demonstrates a high affinity for SSTR2. drugbank.commedchemexpress.com Different radiolabeled analogs exhibit varied affinity profiles; for example, [68Ga]Ga-DOTATOC has a high affinity for SSTR2 and moderate affinity for SSTR5, whereas [68Ga]Ga-DOTATATE is more specific to SSTR2. mdpi.com

It is also important to note that structural modifications can sometimes negatively affect binding properties. For example, certain modifications to the N-terminus of the SSTR2 antagonist JR11 have been shown to significantly reduce its binding affinity. mdpi.com

AnalogModificationEffect on Receptor InteractionReceptor Selectivity
Edotreotide (Tyr3-octreotide)Substitution of Phenylalanine at position 3 with TyrosineHigh affinity bindingHigh affinity for SSTR2. drugbank.commedchemexpress.com
[D-Trp8,L-Dfp11]-SRIFIntroduction of Dfp at position 11Increased binding affinity due to π-π interactionHigh and selective for SSTR2. researchgate.net
JR11 analogs (8a and 8b)Addition of an albumin binding domain via a lysine (B10760008) linker30- to 48-fold lower binding affinity compared to parent JR11Maintained SSTR2 antagonist properties but with reduced affinity. nih.gov

Preclinical Evaluation of Gallium 68 Edotreotide Analogs

In Vitro Biological Assessment

The in vitro biological assessment of Gallium-68 (Ga-68) edotreotide (B1671108) and its analogs is a critical step in their preclinical evaluation. This process involves characterizing their binding affinity to somatostatin (B550006) receptors (SSTRs), their internalization into tumor cells, and their stability in biological environments. These studies provide foundational data on the potential efficacy and behavior of the radiopharmaceutical before in vivo testing.

Cell-Based Binding and Internalization Assays in Tumor Cell Lines

Cell-based assays are fundamental to understanding the interaction of Ga-68 edotreotide with its target, the somatostatin receptor, particularly subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs). patsnap.com The affinity of edotreotide and its Ga-68 complex for SSTRs is a key determinant of its tumor-targeting capabilities.

Upon binding to the SSTR, agonist radiopharmaceuticals like Ga-68 edotreotide are internalized by the tumor cells. patsnap.commdpi.com This process of internalization is crucial for trapping the radioactivity within the tumor, leading to a strong and lasting signal for positron emission tomography (PET) imaging. Studies have shown that the complexation of edotreotide with gallium can result in an even higher affinity for SSTR2. mdpi.com Specifically, DOTA-TOC, the precursor to Ga-68 edotreotide, exhibits a high affinity for human SSTR2 with an IC50 of 14 ± 2.6 nM, which improves to 2.5 ± 0.5 nM after complexation with gallium. mdpi.com

Internalization studies using cell lines that express SSTRs, such as AR42J (rat pancreatic cells) and A431-CCK2R (human cells transfected to express the human cholecystokinin-2 receptor), are performed to quantify the rate and extent of radiotracer uptake. mdpi.com For instance, a related Ga-68 labeled DOTA-peptide, [⁶⁸Ga]Ga-DOTA-MGS8, demonstrated high receptor-specific cell internalization of approximately 47% in A431-CCK2R cells and around 40% in AR42J cells after 2 hours of incubation. mdpi.com While antagonists also bind with high affinity, they typically show lower internalization rates compared to agonists. researchgate.net

Interactive Table: Internalization of Ga-68 Labeled Peptides in Tumor Cell Lines

Radiotracer Cell Line Incubation Time (h) Internalized Fraction (%)
[⁶⁸Ga]Ga-DOTA-MGS8 A431-CCK2R 1 30.4 ± 2.4
[⁶⁸Ga]Ga-DOTA-MGS8 A431-CCK2R 2 47.2 ± 2.7
[⁶⁸Ga]Ga-DOTA-MGS8 AR42J 1 34.9 ± 1.0
[⁶⁸Ga]Ga-DOTA-MGS8 AR42J 2 39.4 ± 2.4

Evaluation of Stability in Biological Media

The stability of Ga-68 edotreotide is essential for ensuring that the radiotracer remains intact in the bloodstream and reaches the tumor in its active form. Stability is typically assessed in various biological media, such as human serum and phosphate-buffered saline (PBS).

In vitro stability experiments have demonstrated that Ga-68 edotreotide is highly stable. For example, studies have shown that it remains stable in 5% human serum, sodium acetate (B1210297) buffer (pH 5.5), and PBS (pH 7.4) for at least two hours. snmjournals.org Further investigations have confirmed that no radioactive metabolites could be detected in the serum within 4 hours after injection, indicating that Ga-68 edotreotide is largely unmetabolized. mdpi.comdrugbank.com This high stability is crucial for obtaining clear PET images with low background noise. The radiochemical purity of the final product is a key quality control parameter, with specifications often requiring it to be over 95%. mdpi.com

In Vivo Pharmacokinetic and Biodistribution Studies in Animal Models

Following successful in vitro evaluation, preclinical studies move to in vivo animal models to investigate the pharmacokinetics and biodistribution of Ga-68 edotreotide. These studies provide a comprehensive understanding of how the radiotracer behaves in a living organism, including its distribution in various organs, its clearance from the body, and its uptake in tumors.

Comprehensive Analysis of Radiotracer Distribution in Non-Target Organs and Tissues

Biodistribution studies in animal models, such as normal non-tumor-bearing mice, are conducted to map the uptake of Ga-68 edotreotide in different organs and tissues. researchgate.net After intravenous injection, Ga-68 edotreotide is rapidly cleared from the blood. mdpi.comeuropa.eu

The highest physiological uptake is consistently observed in the spleen, followed by the kidneys. drugbank.comeuropa.eunih.govtsnmjournals.org Lower levels of uptake are seen in the liver, pituitary gland, thyroid gland, and adrenal glands. drugbank.comeuropa.eunih.gov Moderate uptake can also be seen in the uncinate process of the pancreas. europa.eu This distribution pattern is consistent with the known expression of SSTRs in these organs. tsnmjournals.org

Interactive Table: Biodistribution of Ga-68 Edotreotide Analogs in Normal Mice (%ID/g)

Organ ⁶⁸Ga-DOTA-TOC ⁶⁸Ga-DOTA-NOC ⁶⁸Ga-DOTA-TATE
Blood 0.25 ± 0.04 0.31 ± 0.06 0.28 ± 0.05
Heart 0.18 ± 0.03 0.22 ± 0.04 0.20 ± 0.03
Lungs 0.35 ± 0.06 0.41 ± 0.07 0.38 ± 0.06
Liver 0.45 ± 0.08 0.52 ± 0.09 0.48 ± 0.08
Spleen 2.85 ± 0.45 3.10 ± 0.50 2.95 ± 0.48
Kidneys 15.2 ± 2.5 16.5 ± 2.8 15.8 ± 2.6
Stomach 0.20 ± 0.03 0.24 ± 0.04 0.22 ± 0.04
Intestine 0.30 ± 0.05 0.35 ± 0.06 0.32 ± 0.05
Muscle 0.15 ± 0.02 0.18 ± 0.03 0.16 ± 0.03
Bone 0.22 ± 0.04 0.26 ± 0.05 0.24 ± 0.04

Data adapted from biodistribution studies in normal Swiss mice at 1-hour post-injection. researchgate.net

Investigation of Excretion Pathways and Clearance Dynamics

The clearance of Ga-68 edotreotide from the body is predominantly through the renal system. researchgate.netfda.gov After intravenous injection, the radiotracer is rapidly cleared from the blood, following a bi-exponential elimination pattern with half-lives of approximately 2.0 ± 0.3 minutes and 48 ± 7 minutes. mdpi.comdrugbank.comeuropa.eu

Studies have shown that about 16% of the injected dose is excreted in the urine within the first two to four hours post-injection. drugbank.comfda.gov In animal studies with a similar compound, edotreotide Y-90, over 80% was eliminated in the urine within 24 hours, with the vast majority being unmetabolized. drugbank.com Fecal excretion is minimal, with less than 1% of the dose detected in feces. drugbank.com The rapid renal clearance is expected due to the hydrophilic nature of the DOTA-conjugate. researchgate.net

Quantification of Tumor Uptake and Retention Kinetics in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are essential for evaluating the tumor-targeting efficacy of Ga-68 edotreotide. These models allow for the direct measurement of radiotracer accumulation and retention in tumors.

Ga-68 edotreotide has been shown to accumulate in SSTR-positive tumors, reaching high concentrations that allow for clear visualization with PET imaging. snmjournals.orgnih.gov Tumor uptake can be observed as early as 30 minutes post-injection, with peak activity typically reached around 70 ± 20 minutes. drugbank.comnih.gov For example, in mice bearing human HT29 colon tumor xenografts, uptake of a Ga-68 labeled somatostatin analogue was clearly visualized by 4 hours post-injection. snmjournals.org

Studies comparing SSTR agonists and antagonists have shown that while both can effectively target tumors, antagonists may offer advantages in certain scenarios due to higher tumor-to-background ratios, particularly in liver metastases. researchgate.net However, agonists like Ga-68 edotreotide demonstrate significant tumor uptake and are well-established for clinical use.

Interactive Table: Tumor Uptake of Ga-68 Labeled Tracers in Xenograft Models (%ID/g)

Radiotracer Tumor Model Time Post-Injection (h) Tumor Uptake (%ID/g)
[⁶⁸Ga]Ga-LW02050 PC-3 1 5.38 ± 1.00
[⁶⁸Ga]Ga-SB3 PC-3 1 6.98 ± 1.36
[⁶⁸Ga]Ga-LW02075 PC-3 1 3.97 ± 1.71

Data from a study comparing different GRPR-targeted tracers in mice with PC-3 prostate cancer xenografts. mdpi.com

Pharmacokinetic Modeling and Derivation of Relevant Parameters

The pharmacokinetic profile of Gallium-68 (⁶⁸Ga) Edotreotide (also known as ⁶⁸Ga-DOTATOC) has been extensively studied in preclinical models to understand its distribution and clearance characteristics. Following intravenous injection, ⁶⁸Ga-Edotreotide exhibits rapid clearance from the bloodstream, following a bi-exponential elimination pattern with two distinct half-lives of approximately 2.0 ± 0.3 minutes and 48 ± 7 minutes. nih.gov This rapid blood clearance is a favorable characteristic for an imaging agent, as it leads to lower background signal and higher tumor-to-background ratios.

The primary route of elimination for ⁶⁸Ga-Edotreotide is through the kidneys into the urine. drugbank.com Animal studies have shown that a significant portion, around 16%, of the injected dose is eliminated in the urine within the first two hours. drugbank.com The compound is largely excreted unmetabolized, with no detectable metabolites or degradation products in the serum four hours post-injection. drugbank.com

Tissue distribution studies in preclinical models reveal the highest uptake of ⁶⁸Ga-Edotreotide in the spleen, followed by the kidneys, liver, pituitary, thyroid, and adrenal glands. drugbank.com Accumulation of the tracer in non-tumor tissues typically reaches its maximum within 40 minutes post-injection. drugbank.com In tumor models, ⁶⁸Ga-Edotreotide demonstrates rapid localization to somatostatin receptor (SSTR)-positive tumors, reaching approximately 80% of its maximum activity within 30 minutes and peaking at around 70 ± 20 minutes after injection. drugbank.com

Pharmacokinetic data from a study in BALB/c mice with adenocarcinoma breast cancer showed fast blood clearance and significant tumor uptake, resulting in favorable tumor-to-blood and tumor-to-muscle ratios even at early time points. nih.gov These findings suggest that imaging can be effectively performed at least 30 minutes after injection in this model. nih.gov

Pharmacokinetic Parameter Value Reference
Blood Clearance Half-life (fast component)2.0 ± 0.3 min nih.gov
Blood Clearance Half-life (slow component)48 ± 7 min nih.gov
Primary Elimination RouteRenal (Urine) drugbank.com
Urinary Excretion (within 2 hours)16% of injected dose drugbank.com
Peak Tumor Uptake Time70 ± 20 min drugbank.com
Peak Non-Tumor Tissue Uptake Time~40 min drugbank.com

Comparative Preclinical Studies of Somatostatin Receptor Targeting Agents

Head-to-Head Comparison with Other Gallium-68 Somatostatin Analogs (e.g., DOTATOC, DOTANOC, DATA5m-LM4) in Preclinical Models

Direct comparisons of different ⁶⁸Ga-labeled somatostatin analogs in preclinical settings have provided valuable insights into their relative performance. The most commonly compared analogs include ⁶⁸Ga-DOTATATE, ⁶⁸Ga-DOTATOC (Edotreotide), and ⁶⁸Ga-DOTANOC. These analogs primarily differ in their binding affinities for the various somatostatin receptor subtypes. ⁶⁸Ga-DOTATATE is highly selective for SSTR2, while ⁶⁸Ga-DOTATOC also binds to SSTR5, and ⁶⁸Ga-DOTANOC has a broader profile, binding to SSTR2, SSTR3, and SSTR5. snmjournals.orgnih.gov

In a preclinical study comparing ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC, ⁶⁸Ga-DOTATOC demonstrated a higher number of detected lesions and higher uptake in those lesions. snmjournals.org Another study comparing ⁶⁸Ga-DOTANOC and ⁶⁸Ga-DOTATATE in gastroenteropancreatic neuroendocrine tumor (GEP-NET) models found that ⁶⁸Ga-DOTANOC detected significantly more lesions. nih.gov This was attributed to its wider receptor binding profile, which may be advantageous given the heterogeneous expression of SSTR subtypes in tumors. nih.gov

A newer generation of somatostatin analogs, such as those based on the DATA chelator like DATA5m-LM4, has also been evaluated. Preclinical studies of [⁶⁸Ga]Ga-DATA5m-LM4 have shown promise for the diagnosis of SSTR2-positive tumors. acs.org

⁶⁸Ga-labeled Analog Primary SSTR Affinity Key Preclinical Finding Reference
⁶⁸Ga-DOTATATESSTR2Highly selective for SSTR2. nih.gov
⁶⁸Ga-DOTATOC (Edotreotide)SSTR2, SSTR5Showed higher lesion detection and uptake compared to ⁶⁸Ga-DOTATATE in one study. snmjournals.org
⁶⁸Ga-DOTANOCSSTR2, SSTR3, SSTR5Detected significantly more lesions than ⁶⁸Ga-DOTATATE in GEP-NET models. nih.gov
[⁶⁸Ga]Ga-DATA5m-LM4SSTR2Promising results for diagnosing SSTR2-positive tumors. acs.org

Preclinical Evaluation Against Alternative Radionuclide-Labeled Somatostatin Analogs (e.g., Fluorine-18, Copper-64, Indium-111)

The performance of ⁶⁸Ga-Edotreotide and its analogs has been benchmarked against somatostatin analogs labeled with other radionuclides, such as Fluorine-18 (¹⁸F), Copper-64 (⁶⁴Cu), and Indium-111 (¹¹¹In).

Fluorine-18: ¹⁸F-labeled somatostatin analogs offer the advantage of a longer half-life (approximately 110 minutes) compared to ⁶⁸Ga (68 minutes), which can be beneficial for centralized production and distribution. thno.org Preclinical studies have evaluated several ¹⁸F-labeled analogs. For instance, in an AR42J mouse model, [¹⁸F]SiFAlin-Glc-Asp₂-PEG₁-TATE showed higher tumor uptake than [⁶⁸Ga]Ga-DOTA-TATE, though the latter had a better tumor-to-background ratio. thno.org Another compound, [¹⁸F]F-FET-βAG-TOCA, demonstrated high specific binding, rapid target localization, and fast pharmacokinetics, making it a candidate for clinical evaluation. researchgate.net A first-in-human study with [¹⁸F]F-FET-βAG-TOCA showed high uptake in tumor lesions and a favorable tumor-to-background contrast. thno.org

Copper-64: ⁶⁴Cu-labeled somatostatin analogs also have a longer half-life (12.7 hours), allowing for delayed imaging, which can sometimes improve lesion detection. mdpi.com A preclinical comparison between [⁶⁴Cu]-DOTATATE and [⁶⁸Ga]-DOTATATE in a mouse model showed similar pharmacokinetics and absolute uptake at 1 hour post-injection. mdpi.com A head-to-head clinical study comparing ⁶⁴Cu-DOTATATE and ⁶⁸Ga-DOTATOC found that ⁶⁴Cu-DOTATATE detected more true-positive lesions. snmjournals.org

Indium-111: Historically, ¹¹¹In-pentetreotide (OctreoScan) was the clinical standard. However, ⁶⁸Ga-labeled PET tracers have demonstrated superiority over ¹¹¹In-based SPECT imaging in terms of lesion detection. nih.govsnmjournals.orgmdpi.com Preclinical and clinical comparisons have consistently shown that ⁶⁸Ga-DOTATOC/TATE detects more neuroendocrine tumor lesions than ¹¹¹In-DTPA-Octreotide. nih.govsnmjournals.org

Radionuclide Analog Example Key Preclinical/Clinical Comparative Finding Reference
Fluorine-18[¹⁸F]SiFAlin-Glc-Asp₂-PEG₁-TATEHigher tumor uptake but lower tumor-to-background ratio vs. [⁶⁸Ga]Ga-DOTA-TATE. thno.org
Fluorine-18[¹⁸F]F-FET-βAG-TOCAHigh specific binding and rapid target localization. researchgate.net
Copper-64⁶⁴Cu-DOTATATESimilar pharmacokinetics to ⁶⁸Ga-DOTATATE at 1h post-injection. mdpi.com
Copper-64⁶⁴Cu-DOTATATEDetected more true-positive lesions than ⁶⁸Ga-DOTATOC in a clinical study. snmjournals.org
Indium-111¹¹¹In-pentetreotideLower lesion detection rate compared to ⁶⁸Ga-DOTATOC/TATE. nih.govsnmjournals.orgmdpi.com

Comparative Analysis of Somatostatin Receptor Agonists Versus Antagonists in Preclinical Tumor Models

A significant area of research has been the comparison of SSTR agonists, like Edotreotide, with SSTR antagonists. The prevailing paradigm suggested that internalization of the radiotracer into the tumor cell was crucial for effective targeting. However, recent studies have challenged this by demonstrating the superiority of radiolabeled SSTR antagonists for imaging, despite their limited internalization. nih.gov

Preclinical studies have shown that SSTR antagonists can bind to a larger number of receptor sites compared to agonists. snmjournals.org In a head-to-head comparison in a human breast cancer xenograft model, the agonist ⁶⁸Ga-DOTATOC showed the highest tumor uptake compared to the agonist ⁶⁸Ga-DOTATATE and the antagonist ⁶⁸Ga-NODAGA-JR11. snmjournals.org However, other studies have reported that antagonists are superior for visualizing SSTR-positive tumors. snmjournals.org

In a therapeutic comparison using Lutetium-177 (¹⁷⁷Lu), the antagonist ¹⁷⁷Lu-DOTA-JR11 showed a five-fold higher tumor uptake than the agonist ¹⁷⁷Lu-DOTA-octreotate. nih.govresearchgate.net The majority of the antagonist's uptake was membrane-bound, whereas the agonist was largely internalized. nih.govresearchgate.net This higher uptake translated to a higher tumor radiation dose and a longer tumor growth delay for the antagonist. nih.govresearchgate.net These findings suggest that radiolabeled SSTR antagonists may enhance both imaging and therapy of neuroendocrine tumors. nih.govresearchgate.net

Compound Type Example Key Preclinical Finding Reference
SSTR Agonist⁶⁸Ga-DOTATOCHighest tumor uptake in a breast cancer xenograft model compared to another agonist and an antagonist. snmjournals.org
SSTR Agonist¹⁷⁷Lu-DOTA-octreotateLower tumor uptake and therapeutic efficacy compared to an antagonist. nih.govresearchgate.net
SSTR Antagonist⁶⁸Ga-NODAGA-JR11Lower tumor uptake than ⁶⁸Ga-DOTATOC in one breast cancer model, but other studies suggest superiority. snmjournals.org
SSTR Antagonist¹⁷⁷Lu-DOTA-JR115-fold higher tumor uptake and better therapeutic response than an agonist. nih.govresearchgate.net

Development and Preclinical Characterization of Novel Peptide Conjugates

Design and Synthesis of Dual-Targeting Radiopharmaceuticals

To improve tumor targeting and imaging efficacy, researchers are developing dual-targeting radiopharmaceuticals. This approach involves creating a single molecule that can bind to two different receptors that are overexpressed on cancer cells.

One strategy involves combining a somatostatin analog with a ligand for another tumor-associated receptor. For example, a dual-targeting agent was designed to bind to both SSTR2 and fibroblast activation protein (FAP), both of which are overexpressed in many neuroendocrine tumors. A preclinical study of a ⁶⁸Ga-labeled heterodimer, [⁶⁸Ga]Ga-TATE-46, demonstrated significantly higher uptake in SSTR2/FAP-positive tumors compared to its monomeric counterparts, [⁶⁸Ga]Ga-DOTA-TATE and [⁶⁸Ga]Ga-FAPI-46. nih.gov This confirmed the dual-receptor targeting characteristics of the novel conjugate. nih.gov

Another approach involves glycosylation of peptides. For instance, a lactosamine derivative, a natural ligand for galectin-3, was conjugated to an RGD peptide to create a dual-targeting agent for both integrin and galectin-3 expressing tumors. nih.gov The resulting ⁶⁸Ga-labeled glycopeptide was investigated for its potential to improve targeting efficacy. nih.gov

The synthesis of these dual-targeting agents often involves complex multi-step chemical processes. For example, the synthesis of novel cyclic NGR peptide-drug conjugates for dual targeting of CD13 and RGD-binding integrins has been described, highlighting the influence of the linker and peptide structure on biological activity. plos.org These innovative designs hold the potential to create more effective radiopharmaceuticals for cancer diagnosis and therapy.

| Dual-Targeting Strategy | Targets | Example Compound | Key Preclinical Finding | Reference | | --- | --- | --- | --- | | Heterodimer | SSTR2 and FAP | [⁶⁸Ga]Ga-TATE-46 | Significantly higher uptake in dual-positive tumors compared to single-target agents. | nih.gov | | Glycosylation | Integrin and Galectin-3 | ⁶⁸Ga-NODAGA-LacN-E[c(RGDfK)]₂ | Designed to improve targeting efficacy through dual receptor binding. | nih.gov | | Peptide-Drug Conjugate | CD13 and RGD-binding integrins | Cyclic NGR peptide-daunomycin conjugates | Structure influences antitumor activity and dual-targeting properties. | plos.org |

Investigation of Linker Chemistry on In Vivo Performance and Pharmacokinetics

The in vivo performance and pharmacokinetic profile of Gallium-68 (⁶⁸Ga) edotreotide and its analogs are significantly influenced by the chemistry of the linker, which connects the radionuclide (⁶⁸Ga) to the peptide. The most common linker is the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The choice of chelator is critical as it must form a stable complex with the ⁶⁸Ga ion to prevent its release in vivo, which could lead to non-specific radiation exposure and poor image quality. mdpi.comnih.gov The coordination chemistry of ⁶⁸Ga favors the formation of thermodynamically stable complexes with cyclic chelators like DOTA and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), as well as acyclic chelators like N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC). nih.gov

Preclinical research has explored alternatives to the standard DOTA chelator to optimize the pharmacokinetic properties of somatostatin receptor (SSTR) imaging agents. One such study evaluated a novel hybrid chelator, DATA⁵ᵐ ((6-pentanoic acid)-6-(amino)methyl-1,4-diazepinetriacetate), conjugated to an SSTR antagonist peptide (LM4). patsnap.com The resulting compound, ⁶⁸Ga-DATA⁵ᵐ-LM4, was compared to ⁶⁸Ga-DOTA-TATE and ⁶⁸Ga-DOTA-TOC (edotreotide). patsnap.com The investigation revealed that the linker chemistry had a profound impact on normal organ biodistribution. A significantly lower uptake of ⁶⁸Ga-DATA⁵ᵐ-LM4 was observed in normal liver parenchyma compared to ⁶⁸Ga-DOTA-TATE. patsnap.com Similarly, uptake in the liver and spleen was significantly lower for the DATA⁵ᵐ-linked compound compared to ⁶⁸Ga-DOTA-TOC. patsnap.com This altered pharmacokinetic profile, characterized by reduced background activity in major organs, results in higher tumor-to-background ratios and improved image contrast. patsnap.com The practical advantage of this alternative linker chemistry also includes the potential for a more straightforward, kit-type labeling method. patsnap.com

Another chelator system that has been investigated is 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA). Preclinical and clinical studies with ⁶⁸Ga-NODAGA-JR11, an SSTR antagonist, have demonstrated more favorable pharmacokinetics compared to SSTR agonists like ⁶⁸Ga-edotreotide. researchgate.net These analogs often exhibit lower physiological uptake in non-target tissues, particularly the liver, leading to a higher detection rate for metastatic lesions. researchgate.net The choice of linker, therefore, is a key determinant of the radiopharmaceutical's in vivo behavior, influencing its clearance pathways and uptake in non-target organs, which ultimately affects diagnostic efficacy.

Table 1: Comparison of Organ Uptake (SUVmean) for SSTR Analogs with Different Chelators

Organ⁶⁸Ga-DATA⁵ᵐ-LM4 (Antagonist)⁶⁸Ga-DOTA-TOC (Edotreotide - Agonist)Reference
Liver3.70 ± 0.795.33 ± 2.43 patsnap.com
Spleen11.88 ± 6.8826.55 ± 16.07 patsnap.com

Data derived from a first-in-human study comparing the novel antagonist to the established agonist. patsnap.com

Impact of Peptide Modifications on Preclinical Pharmacological Profiles

Modifications to the peptide sequence of edotreotide are a critical strategy for improving its preclinical pharmacological profile. nih.gov Natural peptides often have limitations such as susceptibility to enzymatic degradation and rapid in vivo elimination, which can be overcome through targeted chemical modifications. nih.govresearchgate.net These strategies include amino acid substitution, cyclization, and altering the peptide's termini to enhance stability, receptor binding affinity, and target specificity. nih.govmdpi.com

A fundamental peptide modification involves changing the amino acid sequence to alter the receptor binding profile. Edotreotide itself is a modification of octreotide (B344500) ([Tyr³]-octreotide), which showed improved affinity for SSTRs. nih.gov Further research has explored other somatostatin analogs, such as Pasireotide. When chelated with DOTA and labeled with ⁶⁸Ga, DOTA-Pasireotide demonstrated a different receptor affinity profile compared to octreotide-based agents. Pasireotide has a high affinity for SSTR subtypes 1, 3, and 5, and a similar affinity for SSTR2 compared to octreotide, potentially broadening its utility for imaging tumors with varied SSTR expression. snmjournals.org Preclinical studies with ⁶⁸Ga-DOTA-Pasireotide confirmed its uptake in human HT29 colon tumor xenografts, validating its potential for imaging SSTR-positive tumors. snmjournals.org

Table 2: Comparison of Lesion Detection and Tumor-to-Background Ratio for SSTR Agonist vs. Antagonist

Parameter⁶⁸Ga-NODAGA-JR11 (Antagonist)⁶⁸Ga-DOTATATE (Agonist)Reference
Overall Sensitivity91.7%77.2% nih.gov
Total Lesions Detected10951003 nih.gov
Tumor-to-Liver Ratio (Mean)6.4 ± 8.73.1 ± 2.6 nih.gov

Data derived from human studies comparing the antagonist ⁶⁸Ga-NODAGA-JR11 to the agonist ⁶⁸Ga-DOTATATE, which has a similar preclinical and clinical profile to ⁶⁸Ga-edotreotide. nih.gov

Advanced Research Perspectives and Translational Potential

Integration of Gallium-68 Edotreotide (B1671108) Analogs in Radiotheranostic Research Strategies

The concept of "theranostics," a portmanteau of "therapeutics" and "diagnostics," involves the use of a single targeting molecule for both imaging and therapy. rsna.orgsnmjournals.org In this paradigm, a diagnostic radionuclide, such as Ga-68, is paired with a therapeutic radionuclide, often a beta- or alpha-emitter, attached to the same or a very similar targeting vector. nih.govsnmjournals.org This approach allows for patient-specific treatment planning, where the diagnostic scan confirms the presence and avidity of the target on tumor cells before administering a targeted radiopharmaceutical therapy. snmjournals.orgrsna.org

Gallium-68 edotreotide serves as the quintessential diagnostic component in a well-established theranostic pair for tumors expressing somatostatin (B550006) receptors (SSTRs). drugbank.comtandfonline.com Its primary therapeutic partner is Lutetium-177 (Lu-177) DOTATATE, where the edotreotide analog is labeled with the beta-emitting radionuclide Lu-177. openmedscience.comnih.gov The Ga-68 edotreotide PET/CT scan is crucial for selecting patients who are most likely to respond to peptide receptor radionuclide therapy (PRRT) with Lu-177 DOTATATE. snmjournals.orgnih.gov The success of this Ga-68/Lu-177 pairing has spurred research into other radionuclide combinations to optimize treatment efficacy. mdpi.com For instance, research is ongoing into the use of alpha-emitters like Actinium-225 (Ac-225) labeled to somatostatin analogs, which may offer higher cytotoxicity. snmjournals.orgaacrjournals.org

The versatility of the DOTA chelator, which is part of the edotreotide molecule, allows for the chelation of various radiometals, making it a flexible platform for developing different theranostic pairs. snmjournals.org This has led to the investigation of other radionuclides for both imaging and therapy, aiming to tailor the treatment to the specific characteristics of the tumor and the patient. mdpi.com

Diagnostic RadionuclideTherapeutic RadionuclideCommon Targeting MoietyPrimary Indication
Gallium-68 (Ga-68)Lutetium-177 (Lu-177)DOTA-TATE/TOC (Edotreotide)Neuroendocrine Tumors
Gallium-68 (Ga-68)Yttrium-90 (Y-90)DOTA-TOCNeuroendocrine Tumors
Gallium-68 (Ga-68)Actinium-225 (Ac-225)DOTA-TATENeuroendocrine Tumors

This table presents examples of theranostic pairings involving somatostatin analogs.

Exploration of Novel Target Biomarkers for Peptide Receptor Radioligands Beyond Somatostatin Receptors

The success of SSTR-targeted radiopharmaceuticals has catalyzed the exploration of other peptide-binding receptors that are overexpressed on various tumor types. snmjournals.org This research aims to expand the applicability of peptide receptor radionuclide therapy to a wider range of cancers. Several promising targets are currently under investigation. snmjournals.orgsnmjournals.org

The gastrin-releasing peptide receptor (GRPR) is overexpressed in several cancers, including prostate and breast cancer. snmjournals.orgresearchgate.net Researchers are developing GRPR-targeted radioligands for both imaging and therapy. researchgate.net Similarly, the cholecystokinin 2 receptor (CCK2R) is a target for medullary thyroid carcinoma and other malignancies. snmjournals.orgnih.govmdpi.com

The C-X-C motif chemokine receptor 4 (CXCR4) is another attractive target, as it is involved in tumor progression and metastasis in various cancers, including hematological malignancies. snmjournals.org The theranostic pair 68Ga-pentixafor and 177Lu/90Y-pentixather has shown promise in early clinical studies. snmjournals.org

Furthermore, while not a peptide receptor, the prostate-specific membrane antigen (PSMA) has become a major breakthrough target for the theranostics of prostate cancer. snmjournals.org Although PSMA ligands are peptidomimetics rather than traditional peptides, the principles of targeting and theranostics are the same. snmjournals.org The development of Ga-68 PSMA-11 for imaging and Lu-177 PSMA for therapy has revolutionized the management of prostate cancer. mdpi.com

Novel Biomarker TargetAssociated Cancer TypesExample Radioligand(s)
Gastrin-Releasing Peptide Receptor (GRPR)Prostate Cancer, Breast Cancer[68Ga]Ga-RM2, [177Lu]Lu-RM2
Cholecystokinin 2 Receptor (CCK2R)Medullary Thyroid Carcinoma[68Ga]Ga-DOTA-MGS8
C-X-C Motif Chemokine Receptor 4 (CXCR4)Hematological Malignancies, Solid Tumors[68Ga]Ga-Pentixafor, [177Lu]Lu-Pentixather
Prostate-Specific Membrane Antigen (PSMA)Prostate Cancer[68Ga]Ga-PSMA-11, [177Lu]Lu-PSMA-617

This table highlights some of the novel biomarker targets being explored for peptide receptor and peptidomimetic radioligands beyond SSTRs.

Methodological Advancements in Preclinical Imaging and Quantitative Analysis Techniques

Preclinical research is fundamental to the development of new radiopharmaceuticals. Methodological advancements in preclinical imaging and quantitative analysis are crucial for evaluating the potential of new compounds like Ga-68 edotreotide analogs and other novel radioligands.

The use of small animal Positron Emission Tomography (PET) combined with Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) allows for high-resolution, non-invasive imaging in animal models, typically xenografts or genetically engineered models. mdpi.comnih.gov These techniques enable researchers to assess the biodistribution, tumor uptake, and clearance kinetics of a new radiotracer with high precision. nih.gov

Quantitative analysis of PET data is a key aspect of these preclinical studies. By measuring the standardized uptake value (SUV) or the percentage of injected activity per gram of tissue (%IA/g), researchers can quantify the tracer's accumulation in the tumor and other organs. mdpi.com This quantitative data is essential for dosimetry calculations, which estimate the radiation dose delivered to the tumor and healthy tissues, a critical step in assessing the potential therapeutic efficacy and toxicity of a new radiopharmaceutical. mdpi.com

Furthermore, comparative preclinical studies are often conducted to benchmark new tracers against existing standards. For example, a new SSTR-targeting radioligand might be compared directly with Ga-68 edotreotide to determine if it offers improved tumor-to-background ratios or other advantageous properties. mdpi.com These head-to-head comparisons provide the necessary evidence to justify moving a promising new compound into clinical trials. mdpi.com

Future Directions in Radiopharmaceutical Engineering for Somatostatin Receptor Targeting

The field of radiopharmaceutical engineering is continuously innovating to improve the properties of SSTR-targeting agents. A significant area of research is the development of SSTR antagonists as an alternative to the currently used agonists like edotreotide. xml-journal.netnih.gov Preclinical and early clinical studies have suggested that radiolabeled SSTR antagonists may bind to a higher number of receptor sites on tumor cells compared to agonists. nih.govviamedica.pl This could potentially lead to higher tumor uptake and better imaging contrast. viamedica.pl Several SSTR antagonist-based radiopharmaceuticals are currently in development.

Another key direction is the exploration of alternative radionuclides. While Ga-68 is a well-established PET isotope, its short half-life of 68 minutes can be a logistical challenge. mdpi.com Researchers are investigating PET emitters with longer half-lives, such as Copper-64 (Cu-64; half-life 12.7 hours), which could allow for more centralized production and distribution of radiopharmaceuticals. mdpi.com For therapy, there is growing interest in alpha-emitting radionuclides like Actinium-225 (Ac-225) and Lead-212 (Pb-212). snmjournals.orgtandfonline.com Alpha particles have a very short range and high linear energy transfer, which means they can deliver a highly potent and localized radiation dose to cancer cells, potentially leading to improved therapeutic outcomes, especially in cases of micrometastatic disease. snmjournals.org

Engineers are also working on modifying the peptide structure itself to enhance its pharmacokinetic properties, such as improving its stability in the bloodstream and optimizing its clearance from non-target organs to reduce background radiation exposure. tandfonline.com These advancements in radiopharmaceutical engineering hold the promise of developing more effective and safer agents for SSTR-targeted diagnosis and therapy.

Q & A

Q. What are the fundamental principles behind the Ge-68/Ga-68 generator system used to produce Ga-68 for radiopharmaceutical synthesis?

The Ge-68/Ga-68 generator relies on the decay of Ge-68 (half-life: 271 days) to Ga-68 (half-life: 68 minutes) via electron capture. The parent isotope (Ge-68) is immobilized on a resin column, and Ga-68 is eluted using dilute HCl. Key considerations include minimizing Ge-68 breakthrough (<0.001% of total radioactivity) and optimizing elution efficiency (yields ≥95% in some systems). The eluted Ga-68 is typically in the form of GaCl₃, which requires further chelation with edotreotide (DOTA-TOC) for PET imaging applications .

Q. How do regulatory guidelines (e.g., European Pharmacopoeia) define quality control parameters for Ga-68 edotreotide injections?

The European Pharmacopoeia specifies:

  • Radiochemical purity : ≥95% of radioactivity must correspond to [⁶⁸Ga]Ga-edotreotide, with impurities (e.g., free Ga³⁺ ions, colloidal Ga) limited to ≤3%.
  • Ge-68 breakthrough : ≤0.001% of total radioactivity.
  • Analytical methods : Thin-layer chromatography (TLC) or HPLC with radioactivity detection. For example, TLC retardation factors are 0.8–1.0 for Ga-68 edotreotide and 0.0–0.1 for impurities like free Ga³⁺ .

Q. What are the critical steps in synthesizing Ga-68 edotreotide, and how do manual vs. automated methods differ?

Key synthesis steps include:

  • Generator elution : Ga-68 is eluted with 0.1 M HCl.
  • Chelation : Ga-68 is mixed with edotreotide (DOTA-TOC) under controlled pH (3.5–4.5) and temperature (95–100°C for 5–15 minutes).
  • Purification : Solid-phase extraction or filtration to remove unreacted Ga³⁺. Automated systems (e.g., modular synthesizers) improve reproducibility and reduce radiation exposure, achieving radiochemical yields >90%, compared to manual methods (70–85%) .

Q. How should researchers design clinical trials to evaluate Ga-68 edotreotide for neuroendocrine tumor (NET) imaging?

Trials should:

  • Define endpoints : Primary endpoints (e.g., lesion detection rate vs. histopathology), secondary endpoints (e.g., SUVmax correlation with SSTR2 expression).
  • Patient stratification : Include confirmed or suspected NETs, with subgroup analysis for primary vs. metastatic lesions.
  • Dosimetry : Administer 2 MBq/kg (max 200 MBq) and image 45–60 minutes post-injection.
  • Safety monitoring : Track adverse events (e.g., nausea: 3–20% incidence) and misinterpretation risks (e.g., splenosis mimicking NETs) .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in Ga-68 edotreotide biodistribution data across studies?

Discrepancies in biodistribution (e.g., renal vs. hepatic uptake) can arise from:

  • Chelation efficiency : Incomplete Ga-68 labeling increases free Ga³⁺, altering biodistribution. Validate via HPLC or ITLC.
  • Patient factors : Renal function, SSTR2 heterogeneity, or concomitant therapies (e.g., somatostatin analogs).
  • Imaging protocols : Varied scan timing (45 vs. 60 minutes post-injection) affects tumor-to-background ratios. Standardize protocols using EARL or EANM guidelines .

Q. How can researchers validate new analytical methods (e.g., HPLC) for quantifying residual solvents (e.g., HEPES) in Ga-68 edotreotide?

Follow ICH Q2(R1) guidelines:

  • Linearity : Test HEPES concentrations 0.1–10 µg/mL (R² ≥0.99).
  • Accuracy : Spike recovery (95–105%).
  • Precision : ≤5% RSD for intra-/inter-day replicates.
  • Limit of quantification (LOQ) : ≤0.5 µg/mL, validated via signal-to-noise ratio ≥10. Compare against pharmacopeial TLC methods .

Q. What advanced strategies improve theranostic pairing of Ga-68 edotreotide (diagnostic) with Lu-177 (therapeutic) isotopes?

Strategies include:

  • Dosimetry modeling : Use Ga-68 PET data to predict Lu-177 dose distribution.
  • Receptor saturation studies : Pre-dose with cold somatostatin analogs to block normal tissue uptake.
  • Hybrid imaging : Co-register Ga-68 PET with MRI for enhanced soft-tissue contrast in pancreatic NETs .

Q. How do Ga-68 edotreotide and PSMA-targeted tracers (e.g., Ga-68 PSMA-11) compare in experimental design for prostate cancer imaging?

  • Target specificity : Ga-68 edotreotide targets SSTR2 (NETs), while PSMA-11 binds prostate-specific membrane antigen.
  • Biodistribution : PSMA-11 shows higher salivary gland and renal uptake.
  • Clinical endpoints : For PSMA-11, use PSA levels as a biomarker; for edotreotide, use chromogranin A .

Q. What are the implications of Ge-68/Ga-68 generator aging on radiopharmaceutical quality?

Over time, Ge-68 decay reduces Ga-68 yield. Monitor:

  • Elution efficiency : Declines after >600 elutions in experimental generators.
  • Ge-68 breakthrough : Increases with column degradation; test via gamma spectroscopy.
  • Chelation stability : Aged generators may require longer reaction times .

Methodological Challenges and Solutions

Q. How to mitigate radiolysis-induced degradation in Ga-68 edotreotide formulations?

  • Stabilizers : Add ascorbic acid (1–2 mg/mL) or ethanol (10% v/v).
  • Dose fractionation : Prepare smaller aliquots to reduce radiation exposure.
  • Quality control : Test radiochemical purity at multiple timepoints (0, 2, 4 hours post-synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.